2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid
CAS No.: 1909305-24-3
Cat. No.: VC5394866
Molecular Formula: C17H25F3O4Si
Molecular Weight: 378.463
* For research use only. Not for human or veterinary use.
![2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid - 1909305-24-3](/images/structure/VC5394866.png)
Specification
CAS No. | 1909305-24-3 |
---|---|
Molecular Formula | C17H25F3O4Si |
Molecular Weight | 378.463 |
IUPAC Name | 2-(trifluoromethoxy)-3-tri(propan-2-yl)silyloxybenzoic acid |
Standard InChI | InChI=1S/C17H25F3O4Si/c1-10(2)25(11(3)4,12(5)6)24-14-9-7-8-13(16(21)22)15(14)23-17(18,19)20/h7-12H,1-6H3,(H,21,22) |
Standard InChI Key | GNKXAPQVRMTGAO-UHFFFAOYSA-N |
SMILES | CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC(=C1OC(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₇H₂₅F₃O₄Si and a molecular weight of 378.46 g/mol . Its IUPAC name is 2-(trifluoromethoxy)-3-tri(propan-2-yl)silyloxybenzoic acid, reflecting the substitution pattern on the aromatic ring.
Spectral Data and Physicochemical Properties
Property | Value/Description |
---|---|
Melting Point | Not reported (requires experimental data) |
Solubility | Likely soluble in polar aprotic solvents |
logP | Estimated >3 (high lipophilicity) |
Stability | Stable under inert conditions |
The trifluoromethoxy group (-OCF₃) enhances electron-withdrawing effects, while the bulky tris(propan-2-yl)silyl (TIPS) group provides steric protection to the phenolic oxygen .
Synthesis and Purification
Synthetic Routes
The synthesis involves multi-step organic reactions:
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Silylation: Introduction of the TIPS group via reaction with tris(propan-2-yl)silyl chloride in the presence of a base (e.g., imidazole).
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Trifluoromethoxylation: Electrophilic substitution or coupling reactions to install the -OCF₃ group .
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Carboxylic Acid Formation: Oxidation or hydrolysis of a precursor ester or nitrile .
Example Reaction Scheme:
Purification Techniques
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Liquid Chromatography-Mass Spectrometry (LC-MS): Used to isolate intermediates and final product.
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Recrystallization: Employed for high-purity yields using solvents like hexane/ethyl acetate .
Biological and Pharmacological Applications
Cholesterol Ester Transfer Protein (CETP) Inhibition
Structural analogs of this compound exhibit CETP inhibitory activity, suggesting potential use in managing dyslipidemia . CETP inhibition raises HDL cholesterol and lowers LDL, critical for cardiovascular health.
Drug Design and Prodrug Strategies
The TIPS group serves as a protecting group for hydroxyl functionalities, enabling controlled release in prodrug formulations . For example, silyl ethers are hydrolyzed enzymatically in vivo to release active metabolites.
Hazard Class | Risk Statement |
---|---|
Acute Toxicity | Harmful if swallowed (H302) |
Skin/Irritation | Causes skin and eye irritation (H315/H319) |
Handling requires PPE (gloves, goggles) and adherence to fume hood protocols .
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.8–7.5 (m, aromatic H), 1.2–1.0 (m, TIPS -CH(CH₃)₂).
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¹³C NMR: 165 ppm (COOH), 120–125 ppm (CF₃O), 18–22 ppm (TIPS -CH₃) .
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IR (cm⁻¹): 1700 (C=O), 1250 (C-F), 1100 (Si-O).
Chromatographic Methods
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